N-[(4-carbamoylphenyl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide
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Overview
Description
N-[(4-carbamoylphenyl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a prop-2-enoyl group and a 4-carbamoylphenylmethyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-carbamoylphenyl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which is then functionalized with the prop-2-enoyl group through an acylation reaction. The 4-carbamoylphenylmethyl group can be introduced via a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(4-carbamoylphenyl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(4-carbamoylphenyl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can serve as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in drug development for targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-[(4-carbamoylphenyl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to specific physiological responses. The compound’s structure allows it to bind selectively to its targets, influencing their activity and function.
Comparison with Similar Compounds
N-[(4-carbamoylphenyl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
Cetylpyridinium chloride: Used as an antimicrobial agent.
Domiphen bromide: Known for its antiseptic properties.
Other piperidine derivatives: These compounds share the piperidine ring but differ in their substituents, leading to varied chemical and biological properties.
Properties
IUPAC Name |
N-[(4-carbamoylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-2-15(21)20-9-7-14(8-10-20)17(23)19-11-12-3-5-13(6-4-12)16(18)22/h2-6,14H,1,7-11H2,(H2,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGKXLCWXYEXCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NCC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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